molecular formula C5H6O4 B117036 (1S,2S)-cyclopropane-1,2-dicarboxylic acid CAS No. 14590-54-6

(1S,2S)-cyclopropane-1,2-dicarboxylic acid

Cat. No. B117036
CAS RN: 14590-54-6
M. Wt: 130.1 g/mol
InChI Key: RLWFMZKPPHHHCB-HRFVKAFMSA-N
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Description

“(1S,2S)-cyclopropane-1,2-dicarboxylic acid” is a chemical compound . It’s important to note that the specific details about this compound might not be readily available as it may not be a common or widely studied compound .

Scientific Research Applications

Inhibitor of Methylaspartase Reaction

(1S,2S)-cyclopropane-1,2-dicarboxylic acid and its derivatives have been investigated as inhibitors of the 3-methylaspartase reaction. Badiani et al. (1996) synthesized a range of 1-substituted cyclopropane 1,2-dicarboxylic acids and found them to be effective inhibitors, with (1S,2S)-1-methylcyclopropane 1,2-dicarboxylic acid being the most potent, acting as a transition state analogue for the substrate deamination reaction catalyzed by the enzyme (Badiani, Lightfoot, & Gani, 1996).

Absolute Configuration Studies

The absolute configurations of various chiral cyclopropanes, including (1S,2S)-cyclopropane-1,2-dicarboxylic acid, have been established through chemical correlations. Nishiyama, Oda, and Inouye (1974) correlated these compounds to known configurations, contributing significantly to the understanding of their stereochemical properties (Nishiyama, Oda, & Inouye, 1974).

Synthesis Techniques

Furuta, Iwanaga, and Yamamoto (2003) explored the condensation of dimethyl succinate dianion with 1,ω-dihalides to produce (1S,2S)-cyclopropane-1,2-dicarboxylic acid. This study provides insights into efficient synthetic routes for producing this compound (Furuta, Iwanaga, & Yamamoto, 2003).

Chiral Ligand Synthesis

Ahlam et al. (2012) synthesized chiral C2 symmetrical bidentate substituted amide ligands derived from (1S,2S)-cyclopropane-1,2-dicarboxylic acid. These ligands have potential applications in asymmetric transformations, showcasing the utility of cyclopropane derivatives in ligand synthesis (Ahlam, Islam, Al-Othman, Al-Salhoob, & Barakat, 2012).

Metal Complex Formation

Petri, Schwarz, and Lentz (1998) investigated the formation of metal complexes with cyclopropane-1,1-dicarboxylic acid. Their research provides valuable information on the interaction of this compound with various metals, potentially leading to applications in catalysis and material science (Petri, Schwarz, & Lentz, 1998).

Conformational Restriction in Biologically Active Compounds

Kazuta, Matsuda, and Shuto (2002) used cyclopropane rings, including (1S,2S)-cyclopropane-1,2-dicarboxylic acid derivatives, to restrict the conformation of biologically active compounds. This approach improves activity and helps in understanding bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Safety And Hazards

The safety data and hazards associated with “(1S,2S)-cyclopropane-1,2-dicarboxylic acid” are not specified in the search results. It’s crucial to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWFMZKPPHHHCB-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426118
Record name (1S,2S)-cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-cyclopropane-1,2-dicarboxylic acid

CAS RN

14590-54-6
Record name (1S,2S)-cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Reactant of Route 2
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Reactant of Route 3
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Reactant of Route 5
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Reactant of Route 6
(1S,2S)-cyclopropane-1,2-dicarboxylic acid

Citations

For This Compound
10
Citations
K Furuta, K Iwanaga, H Yamamoto - Organic Syntheses, 2003 - Wiley Online Library
Condensation of (−)‐dimenthyl succinate dianion with 1,ω‐dihalides: (+)‐(1S,2S)‐cyclopropane‐1,2‐dicarboxylic acid intermediate: (−)‐dimenthyl succinate intermediate: (−)‐dimenthyl …
Number of citations: 0 onlinelibrary.wiley.com
M Kwit, N Prusinowska, R Cysewski… - Organic …, 2017 - pdfs.semanticscholar.org
The two chromophores, 1-or 2-naphthyl, have been introduced into chiral dicarboxylic acids molecules via the ester bond, in order to experimentally determine/prove the absolute …
Number of citations: 1 pdfs.semanticscholar.org
PL Ornstein, TJ Bleisch, MB Arnold… - Journal of medicinal …, 1998 - ACS Publications
In this paper we describe the synthesis of a series of α-substituted analogues of the potent and selective group II metabotropic glutamate receptor (mGluR) agonist (1S,1‘S,2‘S)-…
Number of citations: 120 pubs.acs.org
D Nöteberg, J Brånalt, I Kvarnström… - Journal of Medicinal …, 2000 - ACS Publications
With the aim to prepare nonpeptidic thrombin inhibitors, the amino acids of the thrombin-inhibiting tripeptide chain d-Phe-Pro-Arg were replaced with isosteres. Arg was replaced with …
Number of citations: 41 pubs.acs.org
L Amori, P Guidetti, R Pellicciari, Y Kajii… - Journal of …, 2009 - Wiley Online Library
In the mammalian brain, kynurenine aminotransferase II (KAT II) and kynurenine 3‐monooxygenase (KMO), key enzymes of the kynurenine pathway (KP) of tryptophan degradation, …
Number of citations: 161 onlinelibrary.wiley.com
MC Myers - 2006 - search.proquest.com
The focus of this body of work is concentrated in three synthetic and bioorganic areas. These include: modified peptide nucleic acids, p53 rescue using small molecules, and biomimetic …
Number of citations: 0 search.proquest.com
NK Kim - 2003 - search.proquest.com
A salt bridge denotes a pair of oppositely charged groups that form at least one hydrogen bond. 1 In proteins, salt bridges play an important role in structure and function such as in …
Number of citations: 0 search.proquest.com
AM Al-Majid, BL Booth, JT Gomes - Journal of Chemical Research …, 1998 - pubs.rsc.org
C2-Symmetric Ligands for Asymmetric Catalysis based on Feist's Acid Page 1 C2-Symmetric Ligands for Asymmetric Catalysis based on Feist's Acid Abdullah M. Al-Majid, Brian L. Booth…
Number of citations: 5 pubs.rsc.org
G Li - 1997 - search.proquest.com
A chiral and a structurally symmetrical bisdiazo-functionalized peptides, two carefully designed DNA non-intercalating binder/cleavers, were synthesized and shown to cleave DNA in …
Number of citations: 0 search.proquest.com
K FURUTA, K IWANAGA… - Organic …, 1989 - John Wiley & Sons Inc 111 RIVER …
Number of citations: 29

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